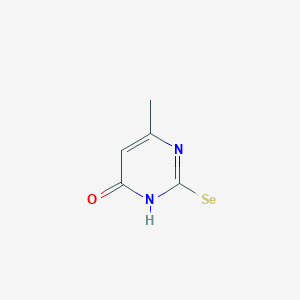

6-Methyl-2-selenouracil

Beschreibung

Structure

2D Structure

Eigenschaften

CAS-Nummer |

22384-57-2 |

|---|---|

Molekularformel |

C5H5N2OSe |

Molekulargewicht |

188.08 g/mol |

InChI |

InChI=1S/C5H5N2OSe/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H,6,7,8) |

InChI-Schlüssel |

IVEONZIEHVAPFE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)NC(=N1)[Se] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6 Methyl 2 Selenouracil and Its Analogues

Established Reaction Pathways for 6-Methyl-2-selenouracil Synthesis

The most well-established route to this compound is analogous to the classical Biginelli or Traube pyrimidine (B1678525) synthesis, which involves the condensation of a β-dicarbonyl compound with a urea (B33335) or thiourea (B124793) derivative.

Selenation of 6-Methyluracil (B20015) Derivatives

The primary and most direct pathway to this compound involves the cyclocondensation reaction of ethyl acetoacetate (B1235776) with selenourea (B1239437). This method mirrors the well-documented synthesis of its sulfur analogue, 6-methyl-2-thiouracil, where thiourea is used instead. mdpi.com In this reaction, a base catalyst, such as sodium methoxide (B1231860) or sodium ethoxide, facilitates the condensation of ethyl acetoacetate with selenourea, leading to the formation of the pyrimidine ring. The initial product is the salt of this compound, which is then neutralized with an acid, like acetic acid, to precipitate the final product.

An alternative, though less direct, pathway is the conversion of a pre-formed pyrimidine ring. This can theoretically be achieved by transforming 6-methyl-2-thiouracil into this compound. This involves replacing the sulfur atom with a selenium atom, a process known as thionation-selenation exchange. Reagents like phosphorus pentaselenide (P₄Se₁₀) or other soluble selenating agents could potentially effect this transformation, although specific examples for this exact substrate are not extensively documented in the literature. Another approach involves the reaction of a 2-alkoxy or 2-halopyrimidine derivative with a selenium nucleophile like sodium hydroselenide (NaHSe).

Utilization of Selenation Reagents (e.g., H₂Se, SeCl₄, Selenourea, NaHSe)

A variety of selenation reagents are available for the synthesis of organoselenium compounds, each with distinct reactivity and applications.

Selenourea ((NH₂)₂CSe): This is the most crucial reagent for the direct synthesis of 2-selenouracils via condensation reactions. nih.gov It is a stable, solid reagent that acts as a C-Se-N building block, analogous to urea and thiourea. Its reaction with β-ketoesters like ethyl acetoacetate under basic conditions is the cornerstone of this compound synthesis. mdpi.com

Sodium Hydroselenide (NaHSe): Often generated in situ from elemental selenium and a reducing agent like sodium borohydride, NaHSe is a potent selenium nucleophile. It is typically used to displace leaving groups, such as halides, from heterocyclic rings. For instance, it could be employed to convert 2-chloro-6-methylpyrimidine to a selenol intermediate, which would then tautomerize to this compound.

Hydrogen Selenide (B1212193) (H₂Se): A highly toxic and foul-smelling gas, H₂Se is a powerful reducing and selenating agent. While its use has been largely supplanted by safer alternatives like NaHSe and selenourea, it can be used in specific applications for introducing selenium into organic molecules.

Selenium Tetrachloride (SeCl₄) and Selenium Tetrabromide (SeBr₄): These are electrophilic selenium reagents. They are not typically used for the synthesis of a selenocarbonyl group (C=Se) from a carbonyl group. Instead, they are employed to introduce selenium into activated aromatic systems or to form selenide linkages (C-Se-C) by reacting with appropriate nucleophiles.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts.

Influence of pH and Temperature on Reaction Kinetics

The condensation reaction to form the pyrimidine ring is highly dependent on both pH and temperature.

pH: A basic medium is essential to deprotonate the active methylene (B1212753) group of ethyl acetoacetate, forming an enolate that can attack the electrophilic carbon of selenourea. The use of a strong base like sodium methoxide or ethoxide is common. mdpi.com The pH must be carefully controlled; if it is too low, the reaction will not proceed, and if it is too high, it can promote side reactions or degradation of the reactants and product. The final precipitation of the product requires careful acidification to a neutral or slightly acidic pH.

Temperature: Like most condensation reactions, heating is generally required to drive the reaction to completion. Studies on analogous Biginelli reactions show that increasing the temperature, for example from 80 °C to 100 °C, can significantly increase the reaction yield in shorter time frames. researchgate.netrsc.org However, excessively high temperatures can lead to the decomposition of selenourea or the final product. Refluxing the reaction mixture in a suitable solvent like methanol (B129727) or ethanol (B145695) is a common practice. mdpi.com

Solvent Polarity Effects on Byproduct Formation

The choice of solvent plays a significant role in the synthesis, affecting reactant solubility, reaction rate, and the profile of byproducts.

Polar Protic Solvents: Alcohols such as methanol and ethanol are the most commonly used solvents for this type of condensation. mdpi.com They are effective at dissolving the reactants, particularly the base and the selenourea, and are suitable for reflux temperatures.

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) can also be used and may offer advantages in solubilizing certain reactants. However, their high boiling points can sometimes lead to more side products if the temperature is not carefully controlled.

Solvent-Free Conditions: Modern, green chemistry approaches have explored solvent-free (neat) reactions, often facilitated by microwave irradiation or ball-milling. mdpi.comresearchgate.net These methods can dramatically reduce reaction times and simplify work-up procedures, though they require specialized equipment.

The polarity of the solvent can influence the equilibrium of tautomers and the solubility of intermediates, thereby affecting the potential for byproduct formation. In general, a solvent that provides good solubility for the reactants while allowing for easy precipitation of the product upon completion is ideal.

Table 1: Illustrative Optimization of Biginelli-type Reaction Conditions This table represents typical optimization trends for Biginelli reactions, which are analogous to the synthesis of this compound.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | None | Ethanol | 80 | 12 | < 5 | acs.org |

| 2 | Acid Catalyst (10) | Ethanol | 80 | 6 | 75 | researchgate.net |

| 3 | Acid Catalyst (20) | Toluene | 110 | 4 | 88 | rsc.org |

| 4 | Acid Catalyst (20) | Solvent-Free | 100 | 1 | 92 | researchgate.net |

| 5 | Zeolite | Solvent-Free (Ball Mill) | Ambient | 0.33 | 91 | mdpi.com |

Advanced Synthetic Approaches for Alkyl-Substituted Selenouracil Derivatives

Once the this compound core is synthesized, it can be further modified, most commonly through alkylation of the nitrogen atoms, to produce a variety of analogues. Advanced synthetic methods focus on achieving high selectivity and efficiency in these transformations.

Direct alkylation of this compound with alkyl halides under basic conditions is the traditional method. However, this can often lead to a mixture of N1- and N3-alkylated products, as well as O- and Se-alkylated byproducts, requiring tedious purification.

Modern approaches aim to overcome these limitations:

Catalytic Reductive Amination: A powerful method for forming C-N bonds involves the reaction of an amine with a carbonyl compound under catalytic hydrogenation conditions. This strategy can be adapted to synthesize N-alkylated amines which could then be used in a cyclization reaction, or potentially to directly alkylate the NH groups of the selenouracil ring using nitriles as the alkylating source under reductive conditions.

Use of N-Aminopyridinium Salts: A novel strategy for the selective synthesis of secondary amines involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates. This methodology allows for controlled mono-alkylation. rsc.org This approach could be conceptually applied to the selenouracil scaffold, providing a route to selectively introduce a single alkyl group onto one of the nitrogen atoms.

Phase-Transfer Catalysis: For reactions involving a water-soluble component and an organic-soluble component, phase-transfer catalysts can significantly enhance reaction rates and yields. This could be applied to the alkylation of the selenouracil salt in a biphasic system, improving the efficiency of the reaction with alkyl halides.

These advanced methods offer pathways to create libraries of alkyl-substituted selenouracil derivatives with greater control and in higher yields than traditional methods, facilitating further investigation into their therapeutic potential.

Scalability Considerations in Laboratory Synthesis

When transitioning the synthesis of this compound and its analogues from a laboratory setting to a larger scale, several factors must be carefully evaluated to ensure the process is efficient, cost-effective, and safe.

Reaction Conditions: Many of the reported syntheses require extended reaction times, ranging from several hours to overnight, which can limit throughput in a production environment. cyberleninka.ruacs.orgnih.gov Temperature control is also critical; some steps require cooling in an ice bath, while others need heating for prolonged periods, adding to the energy costs and complexity of the scaled-up process. acs.orgnih.gov

Purification Methods: At the laboratory scale, purification is often achieved using column chromatography. acs.orgnih.gov This technique is generally not feasible for large industrial scales due to high solvent consumption, cost, and the difficulty of automation. Alternative purification methods that are more amenable to scaling, such as precipitation and filtration, are preferable. orgsyn.orgcyberleninka.ru The synthesis of 6-methyluracil itself, which can be purified by precipitation and washing, serves as a good example of a more scalable purification step. orgsyn.org

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Analysis of 6-Methyl-2-selenouracil

The intricate details of the molecular structure and electronic environment of this compound have been investigated using a suite of high-resolution spectroscopic methods. These techniques provide a comprehensive understanding of the compound's atomic connectivity, functional groups, and conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁷⁷Se)

While specific experimental NMR data for this compound is not widely available in the public domain, analysis of its structural analogues, such as 6-methyl-2-thiouracil, provides valuable insights into the expected spectral characteristics.

For the closely related 6-methyl-2-thiouracil, detailed ¹H and ¹³C NMR studies have been conducted. mdpi.com In the ¹H NMR spectrum of 6-methyl-2-thiouracil, signals corresponding to the N-H protons are typically observed as a singlet at approximately 12.29 ppm. The olefinic proton at the C5 position appears around 5.68 ppm, and the methyl protons at C6 resonate at about 2.06 ppm. mdpi.com

The ¹³C NMR spectrum of 6-methyl-2-thiouracil shows characteristic chemical shifts for the pyrimidine (B1678525) ring carbons. The C=S carbon (C2) is expected to be significantly downfield, while the C=O carbon (C4) would also show a distinct resonance. The olefinic carbons (C5 and C6) and the methyl carbon would appear at chemical shifts consistent with their electronic environments.

For this compound, the replacement of sulfur with selenium is expected to induce notable changes in the chemical shifts, particularly for the C2 and adjacent carbons, due to the different electronic and anisotropic effects of selenium. The ⁷⁷Se NMR spectrum would provide direct information about the electronic environment of the selenium atom. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its bonding and oxidation state.

Like other uracil (B121893) derivatives, this compound can exist in different tautomeric forms. Theoretical studies on related thiouracils and selenouracils suggest that the diketo-thiono/selono form is the most stable tautomer in the gas phase and in solution. researchgate.net Quantum chemical calculations on 6-methyluracil (B20015) have also shown the diketo tautomer to be the most energetically favorable. nih.gov The presence of the methyl group at the C6 position does not significantly alter this preference. It is therefore highly probable that this compound predominantly exists in the 1,3-dihydro-6-methyl-2-seleno-4-one tautomeric form.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

In the FT-IR spectrum of 6-methyl-2-thiouracil, the stretching vibrations of the N-H groups are typically observed around 3115 cm⁻¹ and 3080 cm⁻¹. mdpi.com The C=O stretching vibration is a prominent band, and the C=S stretching vibration is also characteristic. The Raman spectrum of 6-methyl-2-thiouracil shows the C⁴=O and C²=S stretching vibrations at approximately 1635 cm⁻¹ and 1245 cm⁻¹, respectively. mdpi.com

For this compound, the substitution of sulfur with selenium would lead to a shift in the vibrational frequency of the C=Se bond compared to the C=S bond. The C=Se stretching vibration is expected to appear at a lower wavenumber due to the heavier mass of the selenium atom. The other characteristic bands, such as those for N-H and C=O stretching, would likely be at similar positions to those in 6-methyl-2-thiouracil, with minor shifts due to the electronic influence of the selenium atom.

A detailed assignment of the vibrational modes of 6-methyl-2-thiouracil has been performed, which can serve as a basis for interpreting the spectra of this compound once they become available. researchgate.net

Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be characterized by the distinct isotopic pattern of selenium, which has several naturally occurring isotopes. The most abundant isotopes of selenium are ⁸⁰Se (49.6%), ⁷⁸Se (23.8%), ⁷⁶Se (9.4%), ⁸²Se (8.7%), ⁷⁷Se (7.6%), and ⁷⁴Se (0.9%). This isotopic signature would be a clear indicator of the presence of selenium in the molecule.

The fragmentation of this compound under electron ionization would likely involve initial loss of small, stable molecules or radicals. Common fragmentation pathways for uracil and thiouracil derivatives include the retro-Diels-Alder reaction, leading to the cleavage of the pyrimidine ring. The loss of the methyl group and cleavage of the C=Se bond are also plausible fragmentation routes. Analysis of the fragmentation patterns of related compounds can help in predicting the behavior of this compound in the mass spectrometer.

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a complete crystallographic dataset for this compound is not publicly accessible, a key structural parameter has been reported.

An X-ray crystallographic study has revealed that this compound possesses a planar pyrimidine ring. The bond length of the Se-C2 bond has been determined to be 1.87 Å. This is slightly longer than the S-C bond in propylthiouracil (B1679721) (PTU), which is 1.81 Å, reflecting the larger atomic radius of selenium compared to sulfur.

For comparison, a detailed crystallographic study of a polymorph of 6-methyluracil has been published, providing information on its crystal system, space group, and unit cell dimensions. mdpi.com Such data for this compound would be invaluable for a complete understanding of its solid-state packing and intermolecular interactions.

Crystal Packing Architecture and Extended Structures (e.g., Two-Dimensional Sheets)

While specific details on the crystal packing of this compound are not extensively documented in publicly available literature, the packing behavior of its structural analogues, 6-methyluracil and 6-methyl-2-thiouracil, provides valuable insights.

For instance, 6-methyluracil is known to form polymorphic crystals where the molecules self-assemble into centrosymmetric dimers through strong N—H···O hydrogen bonds. nih.gov These dimers then organize into layered structures. nih.gov In some polymorphs, these layers are parallel to specific crystallographic planes, demonstrating a highly ordered two-dimensional architecture. nih.gov

Similarly, cocrystals of 6-methyl-2-thiouracil exhibit diverse hydrogen-bonding networks, leading to both one-dimensional chains and two-dimensional sheets. researchgate.net The formation of these extended structures is dictated by the interplay of various hydrogen bond donors and acceptors within the molecule and any co-formers present in the crystal.

Given the structural similarities, it is plausible that this compound also engages in self-assembly to form extended structures, likely through hydrogen bonding, although the specific motifs and dimensionality would be influenced by the unique electronic character of the selenium atom.

Intermolecular Interactions (e.g., N—H···O, C—H···O Hydrogen Bonds, Charge-Transfer Complexes)

The supramolecular assembly of this compound in the solid state is governed by a variety of intermolecular interactions. The pyrimidine ring contains N-H groups that are potent hydrogen bond donors, and the carbonyl oxygen at the 4-position is a strong hydrogen bond acceptor. This facilitates the formation of robust N—H···O hydrogen bonds, which are a dominant feature in the crystal structures of related uracil derivatives. nih.gov

The presence of the selenium atom introduces the possibility of other non-covalent interactions. Selenium, being a large and polarizable atom, can participate in chalcogen bonding. Furthermore, selenium-rich aromatic compounds are known to form charge-transfer complexes with suitable acceptor molecules. nih.gov While specific charge-transfer complexes of this compound have not been detailed, this potential for interaction adds another dimension to its chemical reactivity and supramolecular behavior.

Comparative Spectroscopic and Structural Analysis with Thio- and Oxo- Analogues

A comparative analysis of this compound with its sulfur (6-Methyl-2-thiouracil) and oxygen (6-Methyluracil) analogues highlights the profound impact of the chalcogen substituent at the 2-position of the pyrimidine ring.

Differential Electronic and Steric Properties of Chalcogen Substituents

The substitution of oxygen with sulfur, and subsequently with selenium, introduces significant changes in the electronic and steric properties of the molecule. Selenium is more polarizable and less electronegative than both sulfur and oxygen. This increased polarizability of the 2-seleno group can influence the molecule's interactions with its environment.

Conversely, the hydrogen-bonding capacity is reported to be reduced in the 2-seleno derivative compared to the 2-thio and 2-oxo analogues. This is because the C=Se group is a weaker hydrogen bond acceptor compared to C=S and particularly C=O.

Table 2: Comparison of Properties of Chalcogen Analogues

| Property | 6-Methyluracil (Oxo-) | 6-Methyl-2-thiouracil (Thio-) | This compound (Seleno-) |

|---|---|---|---|

| Chalcogen at C2 | Oxygen | Sulfur | Selenium |

| Polarizability | Low | Medium | High |

| H-bond Acceptor Strength | Strong | Moderate | Weaker |

Impact on Hydrogen Bonding and Supramolecular Self-Assembly

The differences in the electronic properties of the chalcogen atoms directly translate into variations in hydrogen bonding patterns and, consequently, the supramolecular self-assembly.

In 6-methyluracil, the strong C=O hydrogen bond acceptor at the 2-position, in conjunction with the N-H donors, leads to the formation of highly stable, centrosymmetric dimers linked by two N—H···O hydrogen bonds. nih.gov These dimers act as fundamental building blocks for the extended crystal lattice. nih.gov

In the case of 6-methyl-2-thiouracil, the C=S group is a reasonably good hydrogen bond acceptor, allowing for the formation of various hydrogen-bonded motifs, including both N—H···S and N—H···O interactions, leading to complex one- and two-dimensional networks in its cocrystals. researchgate.net

For this compound, the reduced hydrogen-bonding acceptor strength of the C=Se group suggests that N—H···O interactions involving the carbonyl group at the 4-position would be the dominant force in its self-assembly. While N—H···Se hydrogen bonds are possible, they are expected to be weaker than their N—H···O and N—H···S counterparts. This altered hierarchy of intermolecular forces would likely lead to a distinct crystal packing architecture compared to its oxo- and thio-analogues.

Chemical Reactivity and Transformation Pathways of 6 Methyl 2 Selenouracil

Oxidation Chemistry and Mechanism

The oxidation of 6-Methyl-2-selenouracil is characterized by a high susceptibility to oxidizing agents, leading to a cascade of reactive intermediates and complex products. The oxidation pathways are significantly different from those of its sulfur-containing counterpart, 2-thiouracil (B1096). mdpi.comnih.gov

Reactivity with Oxidizing Agents (e.g., Hydrogen Peroxide)

This compound and its parent compound, 2-selenouracil (B97483) (Se2Ura), are highly prone to oxidation by agents like hydrogen peroxide (H₂O₂). mdpi.com Studies on Se2Ura show that it is more susceptible to oxidation than its sulfur analog, 2-thiouracil (S2Ura). nih.gov When reacted with H₂O₂ at a 1:1 molar ratio or lower, Se2Ura is readily oxidized, while S2Ura shows minimal reaction under the same conditions. nih.gov The reaction of Se2Ura with H₂O₂ is rapid, with the substrate disappearing almost immediately upon mixing when a tenfold molar excess of the oxidant is used. mdpi.com This high reactivity is attributed to the chemical properties of selenium, which, although similar to sulfur, differs in polarizability and redox potential. mdpi.com The oxidation process is believed to commence with the formation of a highly reactive selenenic acid (Ura-SeOH) intermediate. mdpi.com

Identification and Characterization of Oxidation Products (e.g., Diselenides, Two-Ring Compounds, Three-Ring Compounds)

The oxidation of 2-selenouracil derivatives proceeds through several identifiable products, the formation of which depends on reaction conditions like reactant concentration and pH. mdpi.comnih.gov

Diselenides : A primary product from the oxidation of Se2Ura with a low molar ratio of H₂O₂ is the corresponding diselenide (Ura-Se-Se-Ura). mdpi.comnih.gov This intermediate is formed when the initially produced, highly reactive selenenic acid (Ura-SeOH) rapidly reacts with the starting 2-selenouracil molecule. mdpi.com

Two-Ring Compounds : The diselenide intermediate is often unstable and can spontaneously undergo a transformation, sometimes referred to as Jaffe's rearrangement, to form a two-ring product. mdpi.com Studies on 6-alkyl-2-selenouracil derivatives have shown that reaction with iodine can also form two-ring products where a covalent bond exists between the N3 atom of one uracil (B121893) ring and the C2 atom of a second ring. mdpi.comresearchgate.net This two-ring structure can then undergo deselenation. mdpi.com

Three-Ring Compounds : Further complexity arises when the two-ring product reacts with any remaining diselenide in the reaction mixture, leading to the formation of a three-ring product. mdpi.comnih.gov These multi-ring derivatives represent a significant diversion from the simpler oxidation pathways observed for thiouracils. mdpi.com

Formation and Stability of Seleninic Acid Intermediates

Under conditions of excess oxidant (e.g., a 10-fold molar excess of H₂O₂), the oxidation of 2-selenouracil proceeds past the diselenide stage to form a seleninic acid derivative (Ura-SeO₂H). mdpi.comnih.gov This intermediate is more stable than the initial selenenic acid. However, in aqueous solutions, the seleninic acid is prone to hydrolysis, which leads to the formation of uracil and the elimination of selenium(IV) oxide (which forms H₂SeO₃ in water). mdpi.com The formation of seleninic acid is a key step, and its relative stability allows it to be detected by techniques like 77Se NMR. nih.gov Unlike the irreversible oxidation of thiouracils, the seleninic acid intermediate from selenouracils can be readily reduced by biological reductants like ascorbate (B8700270) and glutathione (B108866), highlighting a key difference in their redox chemistry. nih.gov

Comparative Redox Properties with 2-Thiouracil and Other Analogues

The redox properties of this compound and its parent compound differ significantly from their sulfur analogues. mdpi.comnih.gov

Oxidation Susceptibility : 2-Selenouracil is oxidized more easily and rapidly than 2-thiouracil. mdpi.comnih.gov This is partly due to the lower ionization potential of 2-selenouracil compared to 2-thiouracil. mdpi.com

Oxidation Products : The oxidation of 2-thiouracil with H₂O₂ primarily leads to the formation of sulfinic (Ura-SO₂H) and sulfonic (Ura-SO₃H) acid intermediates, which then undergo irreversible desulfurization to yield uracil. mdpi.comnih.gov In contrast, 2-selenouracil oxidation leads to a reversible pathway involving diselenide and seleninic acid intermediates, with the formation of complex two- and three-ring structures being a unique feature. mdpi.comnih.gov

Reversibility : The oxidation of 2-selenouracil derivatives is considered more readily reversible. nih.gov The seleninic acid intermediate can be reduced back to the selenol form, a process not readily observed with the sulfonic acid from thiouracil. This suggests that selenium-modified nucleobases may offer better resistance to oxidative inactivation compared to their sulfur counterparts. nih.gov

Electrochemical Oxidation and Reduction Mechanisms

While specific electrochemical studies on this compound are not widely reported, the mechanisms can be inferred from its analogues, 2-selenouracil and 2-thiouracil. nih.govresearchgate.net The electrochemical behavior of organic molecules involves oxidation and reduction reactions at electrode surfaces. nih.gov

Oxidation : One-electron oxidation of 2-selenouracil by radicals leads to various reactive intermediates. mdpi.com Given its lower ionization potential compared to 2-thiouracil, 2-selenouracil is expected to undergo direct one-electron oxidation to a radical cation more readily. mdpi.com Electrochemical oxidation of related thiouracils in the presence of nucleophiles has been shown to result in addition reactions, forming new heterocyclic compounds. researchgate.net A similar pathway could be anticipated for this compound, where anodic oxidation would generate a reactive intermediate susceptible to nucleophilic attack.

Reduction : The electrochemical reduction of selenium-containing heterocycles, such as 2-methyl-9H-selenoxanthen-9-one, has been shown to be a one-electron reversible process that forms a stable radical anion at relatively low potentials. doi.org This suggests that the reduction of the selone (C=Se) group in this compound would likely proceed via a similar one-electron mechanism to generate a radical anion intermediate.

Deselenation Reactions and Byproducts

Deselenation, the removal of the selenium atom, is a key transformation pathway for oxidized this compound. The two-ring compounds formed during oxidation can spontaneously undergo deselenation. mdpi.comnih.gov This process can lead to the formation of a uracil molecule substituted with an alkyl group at the 6-position. mdpi.com In some cases, recrystallization of iodine adducts of 6-alkyl-2-selenouracils from certain solvents like methanol (B129727)/acetonitrile can also induce deselenation, yielding the corresponding uracil derivative (e.g., 6-n-propyluracil). researchgate.net The primary byproduct of this reaction is the selenium atom, which may be eliminated as elemental selenium or hydrogen selenide (B1212193) (H₂Se). nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and bonding characteristics of 6-methyl-2-selenouracil.

Density Functional Theory (DFT) for Geometrical Optimization and Thermochemical Parameters

Density Functional Theory (DFT) has been a valuable tool for optimizing the molecular geometry of this compound and its derivatives. ustc.edu.cnscielo.org.mx Calculations at the B3LYP/6-31++G** level of theory, for instance, have been used to determine the stable conformations of methylated uracils, revealing that the spatial orientation of the methyl group influences the molecule's total energy. ustc.edu.cn For single-methylated uracils like 6-methyluracil (B20015), two stable conformations, differing in the methyl group's orientation, have been identified. ustc.edu.cn

DFT studies also provide insights into the impact of substituting oxygen with selenium. X-ray crystallography data for this compound shows a planar pyrimidine (B1678525) ring. The selenium substitution results in a Se-C bond length of 1.87 Å, which is longer than the S-C bond in the related antithyroid drug 6-n-propyl-2-thiouracil (PTU). This structural difference may influence how the molecule interacts with biological targets. The replacement of the 2-oxo group with a 2-seleno group also increases the molecule's polarizability.

Furthermore, DFT calculations are employed to determine thermochemical parameters. For related compounds like 6-propyl-2-thiouracil, the standard molar enthalpy of formation has been determined both experimentally through combustion calorimetry and computationally using high-accuracy methods like G3 and G4. researchgate.net These computational approaches provide valuable benchmarks for the thermochemical stability of such molecules. researchgate.net

Table 1: Comparison of Calculated Bond Lengths and Angles for Uracil (B121893) and its Methylated Derivatives

| Parameter | Uracil (Experimental) | Uracil (Calculated) | 6-Methyluracil (Calculated) |

| C2-N3 Bond Length (Å) | 1.371 | 1.378 | 1.380 |

| N3-C4 Bond Length (Å) | 1.376 | 1.382 | 1.383 |

| C4-C5 Bond Length (Å) | 1.431 | 1.436 | 1.435 |

| C5-C6 Bond Length (Å) | 1.342 | 1.347 | 1.349 |

| C6-N1 Bond Length (Å) | 1.369 | 1.375 | 1.377 |

| N1-C2 Bond Length (Å) | 1.378 | 1.384 | 1.386 |

| C2-O8 Bond Length (Å) | 1.215 | 1.218 | 1.219 |

| C4-O10 Bond Length (Å) | 1.233 | 1.236 | 1.237 |

| N1-H7 Bond Angle (°) | 119.8 | 120.1 | - |

| C6-N1-C2 Bond Angle (°) | 121.3 | 121.5 | 121.6 |

| N1-C2-N3 Bond Angle (°) | 115.3 | 115.5 | 115.6 |

| C2-N3-C4 Bond Angle (°) | 126.7 | 126.9 | 126.8 |

| N3-C4-C5 Bond Angle (°) | 114.7 | 114.9 | 115.0 |

| C4-C5-C6 Bond Angle (°) | 119.7 | 119.8 | 119.9 |

| C5-C6-N1 Bond Angle (°) | 122.3 | 122.4 | 122.1 |

Note: The calculated values for uracil and 6-methyluracil are from DFT studies. Experimental values for uracil are provided for comparison. The table illustrates the subtle changes in geometry upon methylation.

Multistate Complete Active Space Perturbation Theory (MS-CASPT2) for Excited-State Properties and Relaxation Mechanisms

The photophysical and photochemical properties of this compound and related selenated nucleobases are of significant interest, particularly for their potential application as photosensitizers in photodynamic therapy. rsc.org Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) is a powerful computational method for investigating the excited-state properties and relaxation mechanisms of these molecules. rsc.orgacs.orgnih.govnih.gov

MS-CASPT2 studies on 2-selenouracil (B97483) (2SeU), a closely related compound, have provided a comprehensive understanding of its photophysics. rsc.org These calculations explore the potential energy surfaces of the lowest electronic states (S₀, S₁, S₂, T₁, and T₂), identifying key features such as minima, conical intersections, and crossing points that govern the molecule's behavior after light absorption. rsc.orgrsc.org For 2SeU, after excitation to the bright S₂ state, the molecule is predicted to rapidly relax to the S₁ state via a conical intersection. rsc.org From the S₁ state, an efficient intersystem crossing to the triplet manifold (T₁) is facilitated by a large spin-orbit coupling. rsc.org This population of the long-lived triplet state is a crucial characteristic for a photosensitizer. Similar excited-state relaxation pathways involving transitions to triplet states have also been reported for other selenium-substituted nucleobases like 6-selenoguanine. acs.org

The computational protocol for these studies involves optimizing the geometries of the ground and excited states, as well as locating the conical intersections that facilitate non-radiative decay. researchgate.netnih.gov The accuracy of these calculations is crucial for predicting the photophysical behavior of these molecules. nih.gov

Molecular Dynamics Simulations for Conformational Analysis in Solution

While quantum chemical calculations provide detailed information about the intrinsic properties of a molecule, molecular dynamics (MD) simulations are essential for understanding its behavior in a more realistic biological environment, such as in solution. nih.govnih.govconicet.gov.ar MD simulations can track the conformational changes of this compound and its interactions with solvent molecules over time. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a compound like this compound, QSAR studies can help to understand how modifications to its structure, such as changing the substituent at the 6-position, might affect its biological interactions.

QSAR models are built by developing mathematical equations that relate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to the observed biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. While specific QSAR studies on this compound are not extensively reported, the principles of QSAR are broadly applicable to this class of compounds. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. scispace.comnih.govuneb.brmdpi.com This technique is crucial for understanding the potential mechanism of action of a molecule like this compound at a molecular level.

In a typical molecular docking simulation, the three-dimensional structure of the target receptor is used as a template. The ligand, in this case, this compound, is then computationally "docked" into the active site of the receptor in various possible conformations and orientations. nih.gov A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. scispace.commdpi.com

For this compound, a potential target is thyroid peroxidase (TPO), an enzyme involved in thyroid hormone synthesis. Docking simulations could be used to compare the binding of this compound to the active site of TPO with that of the known inhibitor PTU. Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity of the ligand. scispace.com The results of molecular docking can provide valuable hypotheses about the binding mode of this compound, which can then be tested experimentally.

Structure Activity Relationship Sar and Mechanistic Biochemical Studies

Modulation of Enzyme Activity by 6-Methyl-2-selenouracil (In Vitro Models)

Inhibition of Thyroid Peroxidase (TPO) Activity

In vitro studies have demonstrated that this compound is an effective inhibitor of thyroid peroxidase (TPO). TPO is a crucial enzyme in the synthesis of thyroid hormones. The inhibitory action of this compound is believed to stem from its interaction with the enzyme's active site. The selenium atom in the molecule plays a direct role in this inhibition. It is thought that the reactive selenolate group of this compound is easily oxidized by hydrogen peroxide or the oxidized form of the enzyme, thus interfering with the catalytic cycle of TPO. nih.gov

Comparative Mechanistic Efficacy with Propylthiouracil (B1679721) and Other Thiouracil Analogues

When compared to the clinically used antithyroid drug propylthiouracil (PTU) and other thiouracil analogues, this compound exhibits comparable in vitro inhibitory efficacy against TPO. While PTU and methimazole (B1676384) (MMI) are well-established TPO inhibitors, the selenium analogue presents a different mechanistic approach. Propylthiouracil is known to interact directly with the oxidized iodide, a product of TPO action, and its inhibition can be reversed by dialysis. nih.gov In contrast, MMI causes an irreversible inhibition by directly interacting with the TPO enzyme. nih.gov The selenium-containing compounds, like this compound, appear to inhibit TPO by reducing the hydrogen peroxide required for the enzyme's activity, a mechanism distinct from that of MMI. nih.govnih.gov

Table 1: Comparative in vitro TPO Inhibition

| Compound | Mechanism of TPO Inhibition | Reversibility |

|---|---|---|

| This compound | Reduces H₂O₂ required for TPO activity; interacts with the oxidized enzyme. nih.gov | Reversible. nih.gov |

| Propylthiouracil (PTU) | Interacts with oxidized iodide. nih.gov | Reversible. nih.gov |

| Methimazole (MMI) | Interacts directly with the TPO enzyme. nih.gov | Irreversible. nih.gov |

Investigation of Biochemical Interaction Mechanisms

Role of Selenium Substitution in Interactions with Biological Targets

The substitution of sulfur with selenium in the uracil (B121893) ring significantly alters the molecule's properties, influencing its interaction with biological targets like TPO. The 2-seleno group enhances the compound's polarizability and redox activity while reducing its capacity for hydrogen bonding compared to its 2-thio or 2-oxo counterparts. X-ray crystallography reveals that the Se-C bond length in this compound is approximately 1.87 Å, which is slightly longer than the S-C bond in PTU. This difference in bond length may affect how the molecule binds to the active site of TPO.

Influence on Thiol/Disulfide Exchange and Redox Homeostasis

Selenium-containing compounds are known to be active redox components that participate in thiol/disulfide exchange and play a role in maintaining cellular redox homeostasis. mdpi.com The oxidation pathways of 2-selenouracil (B97483) derivatives differ significantly from their sulfur analogues. mdpi.commdpi.com Under oxidative stress, 2-selenouracil undergoes a two-electron oxidation more readily than 2-thiouracil (B1096). mdpi.com This process can lead to the formation of a diselenide, which can then be reduced by agents like glutathione (B108866), indicating an active role in cellular redox processes. nih.govmdpi.com

Metabolic Stability and Biotransformation Pathways (In Vitro/Cellular Systems)

The metabolic fate of this compound is influenced by its chemical structure. The aromaticity of the pyrimidine (B1678525) ring contributes to its relative stability. For comparison, the dihydro derivative, 5,6-Dihydro-6-methyluracil, which has reduced aromaticity, undergoes faster metabolic degradation.

The primary biotransformation pathway for 2-selenouracil derivatives under oxidative conditions involves the formation of various oxidized selenium species. mdpi.com In the presence of hydrogen peroxide, 2-selenouracil is rapidly converted to intermediates such as seleninic acid and diselenides. mdpi.com These intermediates can further decompose, leading to the release of selenium oxides and the formation of uracil as a final product. mdpi.com This oxidation process is markedly faster for 2-selenouracil compared to 2-thiouracil, which is oxidized at a much slower rate under similar conditions. mdpi.com

Table 2: Oxidation Products of 2-Selenouracil and 2-Thiouracil with H₂O₂

| Parent Compound | Reactivity with H₂O₂ (1:1 molar ratio) | Major Oxidation Intermediates |

|---|---|---|

| 2-Selenouracil | Rapid reaction. mdpi.com | Seleninic acid, Diselenide. mdpi.com |

| 2-Thiouracil | Much slower reaction. mdpi.com | Sulfinic acid. mdpi.com |

Identification of Metabolic Products and Degradation Routes

The precise metabolic pathway of this compound is not extensively detailed in the current scientific literature. However, insights into its potential degradation can be inferred from studies on analogous compounds, particularly its parent compound, 2-selenouracil. The metabolism of 2-selenouracil is known to proceed through oxidation, a process that is significantly influenced by the reaction conditions.

When 2-selenouracil is exposed to an excess of hydrogen peroxide, it is converted into uracil-seleninic acid (Ura-SeO₂H) and uracil-selenonic acid (Ura-SeO₃H) intermediates. These intermediates are unstable and subsequently decompose, releasing selenium oxides and yielding uracil as the final product. mdpi.com In instances where the oxidizing agent is limited, 2-selenouracil can form a diselenide (Ura-Se-Se-Ura). This diselenide can then undergo spontaneous transformation into a two-ring compound, which can further react to form a three-ring product. mdpi.commdpi.com

These findings suggest that the metabolic degradation of this compound likely involves the oxidation of the selenium moiety, potentially leading to the formation of 6-methyluracil (B20015) and various selenium-containing byproducts. The presence of the methyl group at the 6-position may influence the rate and pathway of this degradation.

Table 1: Potential Metabolic Intermediates and Products of 2-Selenouracil Oxidation

| Reactant | Oxidizing Condition | Key Intermediates/Products |

| 2-Selenouracil | Excess H₂O₂ | Uracil-seleninic acid, Uracil-selenonic acid, Uracil |

| 2-Selenouracil | Limited H₂O₂ | Diselenide, Two-ring compound, Three-ring compound |

Application of Isotopic Labeling (e.g., ⁷⁷Se) for Mechanistic Elucidation of Metabolic Pathways

Isotopic labeling is a powerful tool for tracing the metabolic fate of compounds. For selenium-containing molecules like this compound, the use of the stable isotope ⁷⁷Se is particularly advantageous due to its nuclear spin of 1/2, which makes it amenable to Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

While specific studies employing ⁷⁷Se labeling to elucidate the metabolic pathways of this compound are not widely reported, the utility of this technique has been demonstrated for other organoselenium compounds. ⁷⁷Se NMR spectroscopy allows for the direct observation and characterization of selenium-containing metabolites, providing unambiguous evidence of their chemical structure. researchgate.net For instance, changes in the ⁷⁷Se chemical shift can indicate the oxidation state of the selenium atom, distinguishing between selenols, diselenides, and various oxidized forms. researchgate.net This technique would be invaluable in confirming the proposed metabolic pathways of this compound and identifying novel metabolites.

Comparative Studies on Biological Activities of Selenium-Containing Heterocycles

The biological activities of selenium-containing heterocycles, including this compound, are a subject of ongoing research, with a focus on their potential as anticancer, antiviral, and antioxidant agents.

Anticancer Activity:

The anticancer properties of organoselenium compounds are often linked to their ability to induce apoptosis and modulate cellular redox status. mdpi.com Selenium compounds can act as pro-oxidants at higher concentrations, leading to oxidative stress and cell death in cancer cells. ejbps.com Studies on various selenium-containing heterocycles have shown that they can inhibit the proliferation of cancer cells. mdpi.com For example, some selenouracil derivatives have demonstrated cytotoxic effects on human glioblastoma cells. mdpi.com The anticancer efficacy of these compounds is often compared to their sulfur-containing counterparts, with the selenium analogues sometimes exhibiting enhanced activity.

Antiviral Activity:

The presence of selenium is considered crucial for the antiviral properties of many selenium-containing compounds. nih.govrsc.org The mechanism of antiviral action is thought to involve the interaction of the selenium atom with viral proteins, potentially inhibiting viral replication or entry into host cells. nih.gov For instance, some N-heterocyclic selenium derivatives have shown activity against a range of viruses, including herpes simplex virus (HSV) and influenza virus. rsc.org Comparative studies have revealed that the selenium-containing analogues often exhibit significantly higher antiviral activity than their non-selenium counterparts. nih.gov

Antioxidant Activity:

At lower, physiological concentrations, selenium compounds can exhibit antioxidant properties, primarily through their incorporation into selenoproteins such as glutathione peroxidase (GPx) and thioredoxin reductase (TrxR). ejbps.comnih.govnih.gov These enzymes play a critical role in cellular defense against oxidative damage by neutralizing reactive oxygen species (ROS). nih.govnih.gov The antioxidant capacity of selenouracils and related heterocycles contributes to their protective effects on cells. However, it is the pro-oxidant activity at higher doses that is often harnessed for therapeutic applications like cancer treatment. mdpi.comejbps.com The balance between the antioxidant and pro-oxidant effects of selenium compounds is a key factor in their biological activity. ejbps.com

Table 2: Comparative Biological Activities of Selenium-Containing Heterocycles

| Biological Activity | Mechanistic Context | Comparative Notes |

| Anticancer | Induction of apoptosis, pro-oxidant effects leading to oxidative stress in cancer cells. | Selenium analogues can show enhanced cytotoxicity compared to sulfur counterparts. mdpi.com |

| Antiviral | Interaction with viral proteins, inhibition of viral replication. | The presence of selenium is often essential for significant antiviral activity. nih.govrsc.org |

| Antioxidant | Incorporation into selenoproteins (e.g., GPx, TrxR) to neutralize reactive oxygen species. | Contributes to cellular protection at physiological concentrations. nih.govnih.gov |

Derivatives and Analogues of 6 Methyl 2 Selenouracil in Academic Research

Synthesis and Structural Characterization of Alkyl Homologues (e.g., 6-ethyl-, 6-n-propyl-, 6-isopropyl-2-selenouracil)

A series of 6-alkyl-2-selenouracil compounds, including the methyl, ethyl, n-propyl, and isopropyl homologues, have been synthesized to investigate the effect of the alkyl group on the molecule's structure and properties. The synthesis is typically achieved by reacting the corresponding 6-alkyl-2-thiouracil with methyl iodide to form an S-methylated intermediate, followed by treatment with hydrogen selenide (B1212193). researchgate.net

These selenium analogues of the antithyroid drug 6-n-propyl-2-thiouracil (PTU) have been extensively characterized using a variety of spectroscopic and analytical techniques. researchgate.net Methods include elemental analysis, FT-Raman, FT-IR, UV/Vis, and multinuclear (¹H, ¹³C, ⁷⁷Se) NMR spectroscopy. researchgate.net

X-ray crystallography has provided detailed insights into their solid-state structures. iucr.orgnih.gov For instance, the crystal structure of 6-methyl-2-selenouracil reveals a two-dimensional sheet architecture held together by hydrogen bonds. iucr.orgnih.gov The structures of the ethyl and isopropyl derivatives are similar, forming chains through hydrogen-bonded rings. iucr.orgnih.gov These structural studies are crucial for understanding how these molecules interact with each other and with biological targets. Recrystallization of these compounds can sometimes lead to the formation of diselenides, which are oxidation products. researchgate.net

| Compound | Molecular Formula | Key Structural Features from X-ray Crystallography | Spectroscopic Notes |

|---|---|---|---|

| This compound | C₅H₆N₂OSe | Forms a two-dimensional sheet with a brick-wall architecture via hydrogen bonds. iucr.orgnih.gov | Characterized by ¹H, ¹³C, and ⁷⁷Se NMR spectroscopy. researchgate.net |

| 6-ethyl-2-selenouracil | C₆H₈N₂OSe | Structure based on a chain of eight-membered hydrogen-bonded rings. iucr.orgnih.gov | Crystallization from acetone (B3395972) can yield a diselenide oxidation product. researchgate.netiucr.org |

| 6-n-propyl-2-selenouracil | C₇H₁₀N₂OSe | Molecules are linked into chains by R²₂(8) hydrogen bonding motifs. iucr.orgnih.gov | Forms a charge-transfer complex with diiodine. researchgate.netiucr.org |

| 6-isopropyl-2-selenouracil | C₇H₁₀N₂OSe | Forms chains of eight-membered hydrogen-bonded rings, similar to the ethyl analogue. iucr.orgnih.gov | A dichloromethane (B109758) solvate has also been characterized. iucr.orgnih.gov |

Research on Other Selenouracil and Selenopyrimidine Derivatives (e.g., 2-selenouracil (B97483), 2-selenouridine (B1257519), 6-selenocaffeine) as Model Compounds

To understand the fundamental properties of selenium-containing heterocycles, researchers often use simpler or related molecules as model compounds. 2-Selenouracil and its corresponding nucleoside, 2-selenouridine, are frequently used for this purpose, particularly in studies related to the biochemistry of transfer RNA (tRNA), where modified nucleosides are naturally present. nih.gov

Studies comparing 2-selenouracil with its sulfur analogue, 2-thiouracil (B1096), have revealed significant differences in their redox properties. nih.gov 2-Selenouracil is more susceptible to oxidation than 2-thiouracil. nih.gov When treated with hydrogen peroxide, 2-selenouracil predominantly forms a diselenide (Ura-Se-Se-Ura), which can undergo further transformations. nih.gov This heightened reactivity is a key feature conferred by the selenium atom and is relevant for understanding the potential role of selenonucleosides in cellular redox processes. mdpi.com

Similarly, 2-selenouridine, a component of bacterial tRNA, is studied to understand its susceptibility to oxidation. mdpi.com It is more easily oxidized than its sulfur counterpart, 2-thiouridine (B16713), first forming an unstable diselenide intermediate that can decompose. mdpi.com The reversible nature of this oxidation suggests that the 2-selenouridine unit in tRNA could have an antioxidant role in cells. mdpi.comresearchgate.net

Another related derivative, 6-selenocaffeine, has been synthesized from caffeine (B1668208) using microwave-based methods with Woollins' reagent. nih.gov Unlike caffeine, 6-selenocaffeine exhibits mild antioxidant activity. nih.govresearchgate.net Research on this compound has explored its low cytotoxicity and its ability to modulate the effects of anticancer agents, highlighting how selenium substitution can introduce new biological properties to a familiar molecular scaffold. nih.govresearchgate.net

Applications of Modified Selenouracil Structures in Biochemical Probes and Assays

The unique properties of selenouracil derivatives make them valuable tools for use as biochemical probes and in specialized assays. The substitution of an oxygen or sulfur atom with selenium often imparts novel optical and redox characteristics with minimal structural perturbation.

A notable application is the development of fluorescent nucleoside probes. For example, the synthesis of 6-seleno-2'-deoxyguanosine, where a single oxygen atom is replaced by selenium, results in a compound that is fluorescent under physiological pH. nih.gov This fluorescence is sensitive to the polarity of the environment and pH, making it a powerful probe for studying nucleic acid structures, protein-nucleic acid interactions, and the dynamics of cellular processes with minimal disruption to the system. nih.gov

The redox activity of selenouracils is also harnessed in biochemical assays. The high susceptibility of 2-selenouridine to oxidation by reactive oxygen species (ROS) and its conversion to a diselenide allows it to be used as a probe for oxidative stress. mdpi.com The enzymatic machinery involved in the conversion of 2-thiouridine to 2-selenouridine in bacteria, involving the tRNA 2-selenouridine synthase (SelU), is a subject of intense study. nih.govresearcher.life Understanding how this enzyme recognizes its substrates is crucial for elucidating the biological role of selenated tRNA in translation. nih.govresearcher.life Assays using synthetic RNA containing these modifications help to dissect this complex biochemical pathway. nih.gov

Future Research Directions and Emerging Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of 6-methyl-2-selenouracil and related organoselenium compounds is an area ripe for innovation. While established methods exist, the focus is shifting towards "green chemistry" principles that prioritize sustainability, efficiency, and safety.

Future research will likely concentrate on developing synthetic pathways that minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve atom economy. This includes exploring one-pot syntheses, catalytic methods, and the use of alternative, more environmentally benign reaction media. For instance, the development of novel methods for creating selenium-containing purines could inspire new approaches for pyrimidine (B1678525) analogues like this compound. acs.org A significant challenge in organoselenium chemistry is the management of selenium's potential toxicity and the safe handling of reagents. Therefore, the design of new synthetic routes that mitigate these risks is a critical research direction.

A comparative analysis of existing and potential green synthetic routes highlights the opportunities for improvement:

| Synthetic Aspect | Traditional Methods | Potential Green Approaches |

| Reagents | Often involve stoichiometric use of hazardous selenium reagents. | Catalytic amounts of selenium, use of less toxic selenium sources. |

| Solvents | Typically rely on volatile organic solvents. | Water-based syntheses, ionic liquids, or solvent-free conditions. |

| Energy Input | May require high temperatures and prolonged reaction times. | Microwave-assisted synthesis, mechanochemistry. |

| Byproducts | Can generate significant amounts of waste. | High atom economy reactions, recyclable catalysts. |

Advanced In Vitro Systems for Comprehensive Mechanistic Studies

Understanding the precise mechanisms by which this compound exerts its biological effects is paramount. Future investigations will move beyond simple cell-based assays to more sophisticated in vitro models that better recapitulate human physiology.

The use of three-dimensional (3D) cell cultures, such as spheroids and organoids, will provide a more realistic environment to study the compound's activity. These models offer insights into cell-cell interactions, nutrient and oxygen gradients, and other microenvironmental factors that influence cellular responses. Furthermore, the development of co-culture systems, which include different cell types, will allow for the investigation of intercellular signaling and metabolic interplay in response to this compound.

A key area of focus will be to elucidate its interaction with specific molecular targets. For example, while it is known to be an analogue of the antithyroid drug 6-n-propyl-2-thiouracil, detailed mechanistic studies on its interaction with thyroid peroxidase (TPO) and other potential targets are needed. nih.gov Advanced techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinities and thermodynamics. Pulse radiolysis studies have already been employed to investigate the radiation-induced oxidation reactions of 2-selenouracil (B97483), providing insights into its reactive intermediates. mdpi.com

Integration of Multi-Omics Data for Systems-Level Understanding of Biological Interactions

To gain a holistic view of the biological impact of this compound, future research will increasingly rely on the integration of multiple "omics" datasets. This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound.

By analyzing how this compound alters gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics), researchers can identify novel biological targets and pathways affected by the compound. This approach has the potential to uncover unexpected mechanisms of action and biomarkers of response. The application of multi-omics frameworks has already proven valuable in understanding complex diseases and can be readily applied to study the effects of specific compounds. nih.gov

The integration of these large datasets requires sophisticated bioinformatics tools and analytical strategies to identify meaningful patterns and correlations. This will enable the construction of detailed network models that illustrate the intricate web of interactions between this compound and the biological system.

| Omics Layer | Information Provided | Potential Insights for this compound |

| Genomics | DNA sequence variations. | Identify genetic factors that may influence individual responses to the compound. |

| Transcriptomics | Gene expression levels (mRNA). | Reveal which genes are up- or down-regulated in response to treatment. |

| Proteomics | Protein abundance and modifications. | Identify the specific proteins that are direct or indirect targets of the compound. |

| Metabolomics | Levels of small molecule metabolites. | Uncover changes in metabolic pathways and cellular energy status. |

Exploration of New Computational Paradigms for Predictive Modeling

Computational modeling is becoming an indispensable tool in chemical and biological research. For this compound, the development and application of advanced computational models will accelerate research and guide experimental efforts.

The use of machine learning (ML) and artificial intelligence (AI) algorithms can help in predicting the bioactivity of novel derivatives of this compound, thereby streamlining the drug discovery process. nih.govnih.govrsc.org These models can be trained on existing data to identify structure-activity relationships (SAR) and predict the properties of yet-to-be-synthesized compounds. youtube.comresearchgate.net This can significantly reduce the time and cost associated with synthesizing and testing new molecules.

Furthermore, molecular dynamics (MD) simulations can provide detailed insights into the binding of this compound to its molecular targets at an atomic level. These simulations can help to understand the key interactions that govern binding affinity and selectivity, and can be used to design more potent and specific analogues. The combination of quantum mechanics (QM) and molecular mechanics (MM) methods (QM/MM) can offer even greater accuracy in modeling these interactions.

The future of research on this compound is bright, with numerous opportunities to expand our understanding of this intriguing compound. By embracing novel synthetic strategies, advanced biological models, and powerful computational tools, scientists are poised to unlock its full potential.

Q & A

Q. How can researchers reconcile conflicting literature on this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.